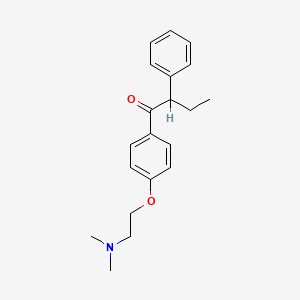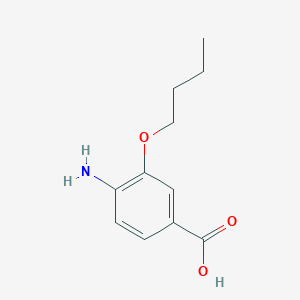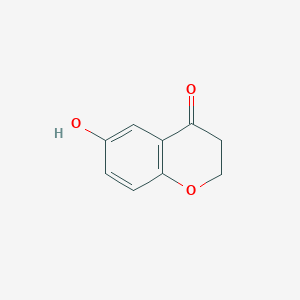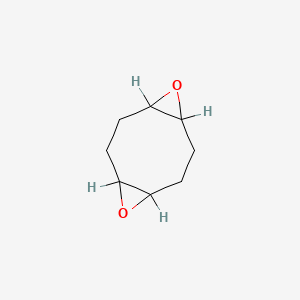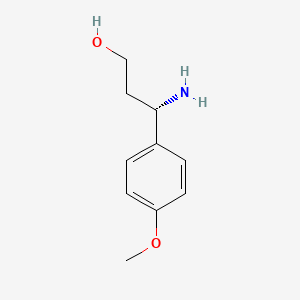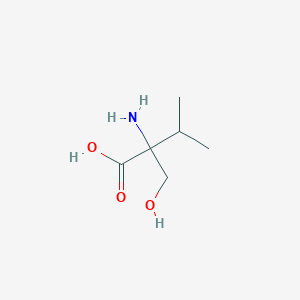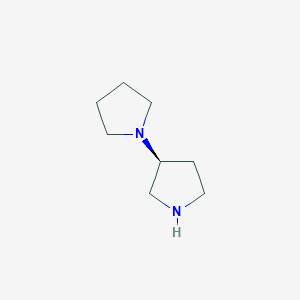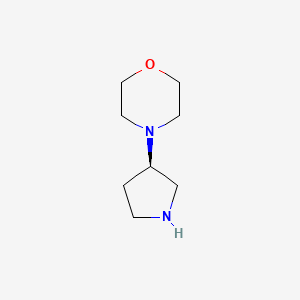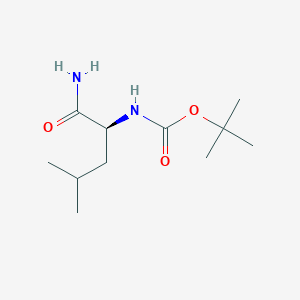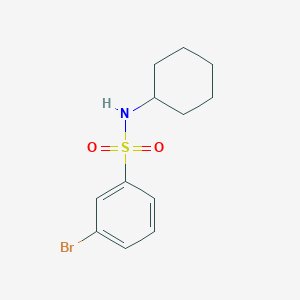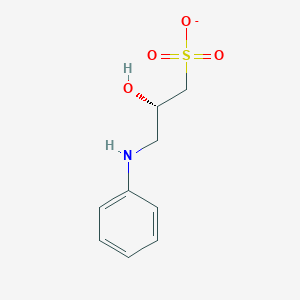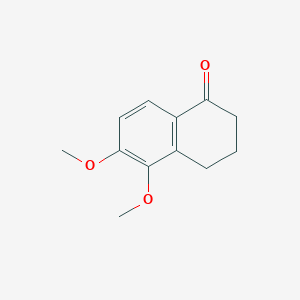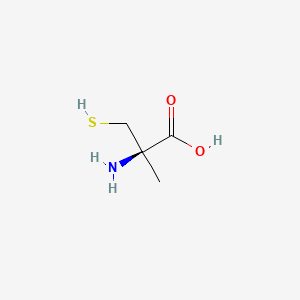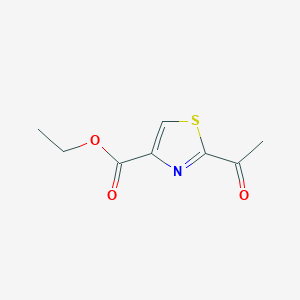![molecular formula C10H11N3OS B1588445 [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine CAS No. 4871-25-4](/img/structure/B1588445.png)
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Overview
Description
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine, also known as MPTH, is a thiazole derivative that has been studied for its potential biological and pharmacological activities. MPTH has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Antifungal and Antibacterial Properties
- Antifungal Activity: [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine derivatives have shown promising anti-Candida activity. Studies reveal these derivatives, especially those with aliphatic chains or cycloaliphatic rings at N1-hydrazine and a 4-methyl/4-methoxyphenyl at C4 position of the thiazole nucleus, exhibit significant inhibitory activity against Candida spp., including Candida albicans and Candida glabrata (Carradori et al., 2013). Similar findings were observed in another study focusing on (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives (Secci et al., 2012).
- Antibacterial Activity: Various derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine, such as Schiff bases containing 2,4-disubstituted thiazole ring, have demonstrated moderate to good antibacterial activity. They have been found effective against bacterial strains like E. coli and Salmonella typhi, and some compounds also showed excellent anti-fungal activity (Bharti et al., 2010).
Anti-Cancer Properties
- Anti-Proliferative Effects: A series of thiazole compounds including derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine were synthesized and tested for their anti-cancer activity. These compounds exhibited anti-proliferative activity against breast cancer cells MCF7, suggesting their potential as anticancer agents (Sonar et al., 2020).
Other Applications
- DNA Binding and Cleavage: Certain copper(II) complexes of Schiff base ligands of arylidene-2-(4-(4-bromo/methoxy-phenyl)thiazol-2-yl) hydrazines have been synthesized and evaluated for their DNA cleavage activities. These complexes have shown significant nuclease activity, indicating their potential application in DNA interaction studies (Bharti et al., 2010).
Antimicrobial Activities
Some derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have displayed antimicrobial activities against various bacterial and fungal strains. This includes derivatives synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating their potential as antimicrobial agents (Sah et al., 2014).
Anticonvulsant Activity
Some 3-aryl-4-oxo-thiazolin-2-yl(4-ethoxy-3-methoxy)phenyl hydrazones synthesized from [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have been evaluated for their anticonvulsant activity, with several derivatives providing protection against pentylenetetrazol-induced convulsions in mice (Dimri & Parmar, 1978).
properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSBVOHLMZHINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410259 | |
| Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
CAS RN |
4871-25-4 | |
| Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



